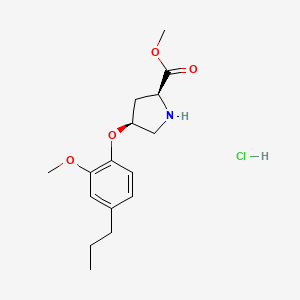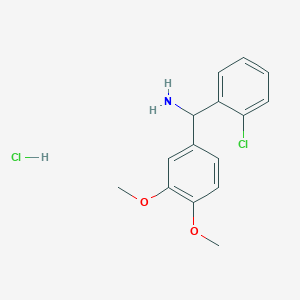
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354949-76-0 . It has a molecular weight of 314.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H . This indicates that the compound contains a chlorophenyl group, a dimethoxyphenyl group, and a methanamine group .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 314.21 .Scientific Research Applications
Improved Synthesis Methods
A novel industrial synthesis of sertraline hydrochloride, which shares structural similarities with "(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride," presents a more advantageous process compared to existing methods. This process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering environmental and safety benefits due to the use of acceptable reagents (Vukics et al., 2002).
Synthesis of Key Intermediates
Research on the synthesis of key intermediates for the production of Zoloft, sertraline hydrochloride, provides insights into cleaner, simpler, and more efficient synthesis processes. These methods for forming sertraline imine, an important intermediate, avoid hazardous byproducts and solid wastes, thereby offering a more environmentally friendly approach (Taber et al., 2004).
Analytical Chemistry Applications
A study on the electrooxidation of dimethomorph, a fungicide, using voltammetry demonstrates the potential for analytical applications. This research outlines a new electroanalytical method for determining and quantifying dimethomorph in agricultural samples, showcasing the versatility of related compounds in analytical chemistry (Lucas et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMCXDEHQCPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



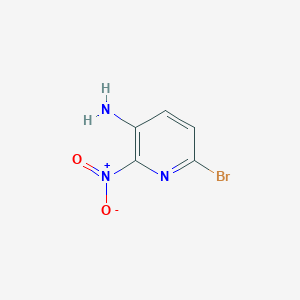
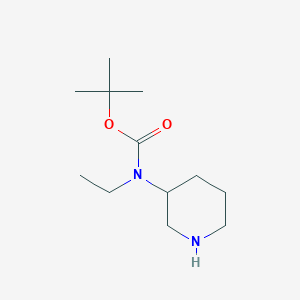
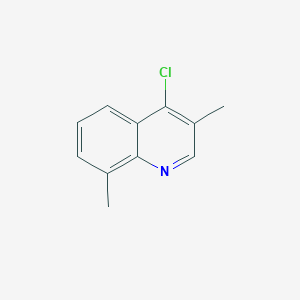
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
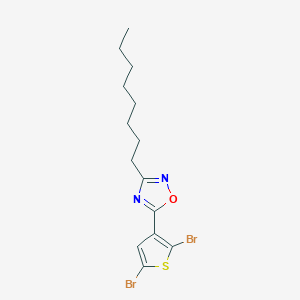

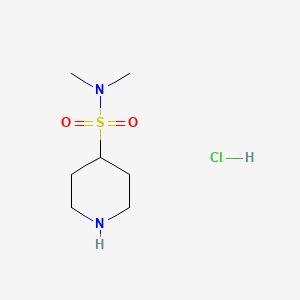
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

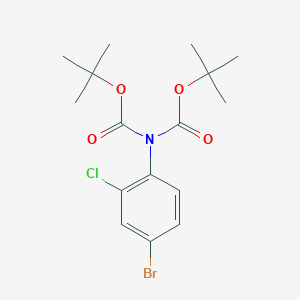
![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
